Fmoc-O-Sulfo-L-Tyrosin-Natriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

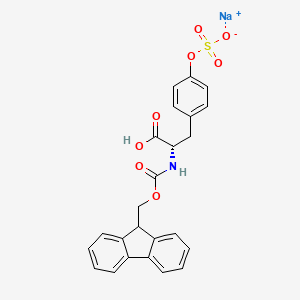

Fmoc-O-Sulfo-L-Tyrosine sodium salt: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a sulfonate group. This compound is primarily used in peptide synthesis and proteomics studies due to its ability to introduce sulfotyrosine residues into peptides .

Wissenschaftliche Forschungsanwendungen

Chemistry

Peptide Synthesis: Fmoc-O-Sulfo-L-Tyrosine sodium salt is used to introduce sulfotyrosine residues into peptides, which are important for studying protein phosphorylation.

Biology

Medicine

Drug Development: Sulfotyrosine-containing peptides are used in the development of therapeutic agents targeting specific protein interactions.

Industry

Wirkmechanismus

Target of Action

Fmoc-O-Sulfo-L-Tyrosine sodium salt, also known as FMOC-TYR(SO3H)-OH SODIUM SALT, is primarily used as a building block in the solid-phase synthesis of sulfotyrosine peptides . The primary targets of this compound are therefore the peptide chains that are being synthesized.

Mode of Action

The compound acts as a protected tyrosine derivative. The Fmoc group in the compound serves as a protective group for the tyrosine amino acid during peptide synthesis . This protection allows for the selective addition of amino acids to the peptide chain. The Fmoc group is typically removed with a base such as pyridine .

Biochemical Pathways

The compound plays a crucial role in the synthesis of sulfotyrosine peptides . Tyrosine is a very important amino acid - one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is also a precursor for the formation of iodinated thyroid hormones .

Result of Action

The result of the action of Fmoc-O-Sulfo-L-Tyrosine sodium salt is the successful synthesis of sulfotyrosine peptides . These peptides can then be used in various research and therapeutic applications.

Action Environment

The action of Fmoc-O-Sulfo-L-Tyrosine sodium salt is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound. For example, the compound is typically stored at temperatures between 0-8°C .

Biochemische Analyse

Biochemical Properties

Fmoc-O-Sulfo-L-Tyrosine sodium salt plays a significant role in biochemical reactions, particularly in the synthesis of sulfotyrosine peptides. It interacts with various enzymes and proteins, including tyrosine kinases and phosphatases, which are involved in phosphorylation and dephosphorylation processes. These interactions are crucial for regulating cellular signaling pathways and maintaining cellular homeostasis. The sulfo group on the tyrosine residue can mimic the phosphorylated state of tyrosine, making Fmoc-O-Sulfo-L-Tyrosine sodium salt a valuable tool for studying protein phosphorylation and signal transduction .

Cellular Effects

Fmoc-O-Sulfo-L-Tyrosine sodium salt influences various cellular processes, including cell signaling, gene expression, and metabolism. By mimicking the phosphorylated state of tyrosine, it can modulate the activity of tyrosine kinases and phosphatases, thereby affecting downstream signaling pathways. This compound can also impact gene expression by altering the phosphorylation status of transcription factors and other regulatory proteins. Additionally, Fmoc-O-Sulfo-L-Tyrosine sodium salt can influence cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of Fmoc-O-Sulfo-L-Tyrosine sodium salt involves its interaction with various biomolecules, including enzymes and proteins. The Fmoc group protects the tyrosine residue during peptide synthesis, while the sulfo group enhances its reactivity. Upon removal of the Fmoc group, the sulfo-tyrosine residue can participate in biochemical reactions, such as phosphorylation and dephosphorylation. This compound can act as a substrate or inhibitor for tyrosine kinases and phosphatases, thereby modulating their activity and influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-O-Sulfo-L-Tyrosine sodium salt can change over time due to its stability and degradation. This compound is generally stable when stored at low temperatures (0-8°C) and protected from light and moisture. Prolonged exposure to adverse conditions can lead to degradation and loss of activity. In vitro and in vivo studies have shown that the long-term effects of Fmoc-O-Sulfo-L-Tyrosine sodium salt on cellular function can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of Fmoc-O-Sulfo-L-Tyrosine sodium salt in animal models can vary with different dosages. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing apoptosis. Threshold effects have been observed in studies, indicating that the optimal dosage of Fmoc-O-Sulfo-L-Tyrosine sodium salt is crucial for achieving the desired biological effects without causing harm .

Metabolic Pathways

Fmoc-O-Sulfo-L-Tyrosine sodium salt is involved in various metabolic pathways, particularly those related to protein phosphorylation and signal transduction. It interacts with enzymes such as tyrosine kinases and phosphatases, which regulate the phosphorylation status of proteins. This compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways. The sulfo group on the tyrosine residue can mimic the phosphorylated state, making Fmoc-O-Sulfo-L-Tyrosine sodium salt a valuable tool for studying metabolic processes .

Transport and Distribution

The transport and distribution of Fmoc-O-Sulfo-L-Tyrosine sodium salt within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of Fmoc-O-Sulfo-L-Tyrosine sodium salt can affect its activity and function, making it important to understand its transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of Fmoc-O-Sulfo-L-Tyrosine sodium salt is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. The localization of Fmoc-O-Sulfo-L-Tyrosine sodium salt can influence its activity and function, making it important to study its subcellular distribution and targeting mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fmoc Protection: The synthesis begins with the protection of the amino group of L-tyrosine using the Fmoc group. This is typically achieved by reacting L-tyrosine with Fmoc chloride in the presence of a base such as sodium bicarbonate.

Sulfonation: The phenolic hydroxyl group of the protected tyrosine is then sulfonated using sulfur trioxide-pyridine complex or chlorosulfonic acid.

Sodium Salt Formation: The final step involves neutralizing the sulfonic acid group with sodium hydroxide to form the sodium salt.

Industrial Production Methods: : The industrial production of Fmoc-O-Sulfo-L-Tyrosine sodium salt follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is typically purified using recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of tyrosine.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, allowing for further modification of the molecule.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Sulfonation: Sulfur trioxide-pyridine complex or chlorosulfonic acid.

Major Products

Deprotected Tyrosine: Removal of the Fmoc group yields O-Sulfo-L-Tyrosine.

Modified Derivatives: Substitution reactions can yield various derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-L-Tyrosine: Similar structure but lacks the sulfonate group.

Fmoc-O-Phospho-L-Tyrosine: Contains a phosphate group instead of a sulfonate group.

Uniqueness

Biologische Aktivität

Fmoc-O-sulfo-L-tyrosine sodium salt, with the CAS number 106864-37-3, is a sulfated derivative of the amino acid tyrosine. This compound is increasingly recognized for its role in biochemical research, particularly in the synthesis of sulfated peptides and its applications in studying protein modifications. This article explores the biological activity of Fmoc-O-sulfo-L-tyrosine sodium salt, focusing on its synthesis, properties, and implications in biological systems.

Synthesis and Applications

Fmoc-O-sulfo-L-tyrosine sodium salt is primarily utilized in Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). This method allows researchers to incorporate sulfated tyrosine residues into peptides efficiently. The compound serves as a building block for constructing sulfated peptide chains, which are critical for studying protein interactions and functions influenced by sulfation.

Key Research Findings

- Sulfation Mechanism : The sulfation of tyrosine residues is mediated by tyrosylprotein sulfotransferases (TPSTs), which transfer sulfate groups from the universal sulfate donor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to tyrosine residues in proteins. This post-translational modification significantly influences protein-protein interactions and signaling pathways .

- Detection and Purification : Recent studies have developed specific antibodies that can detect sulfated tyrosines in complex biological samples. These tools enhance the ability to study the role of tyrosine sulfation in various biological processes, including cell signaling and fertility .

- Kinetic Studies : Research has shown that the rate of desulfation versus deprotection during peptide synthesis can be monitored using high-performance liquid chromatography (HPLC). The kinetics of these reactions provide insights into optimizing conditions for synthesizing sulfated peptides .

Biological Activity

The biological activity of Fmoc-O-sulfo-L-tyrosine sodium salt can be summarized as follows:

- Protein Modification : Sulfation alters the charge and hydrophilicity of proteins, affecting their folding, stability, and interactions with other biomolecules.

- Cell Signaling : Sulfotyrosines play crucial roles in mediating cellular responses to external signals, influencing pathways such as angiogenesis and immune responses .

- Disease Implications : Aberrant tyrosine sulfation has been linked to various diseases, including cancer and infertility. For instance, studies on Tpst2−/− mice have shown that undersulfation of certain proteins correlates with infertility .

Case Studies

- Sulfation in Fertility : Research utilizing Fmoc-O-sulfo-L-tyrosine sodium salt demonstrated that specific sperm proteins are undersulfated in Tpst2−/− mice, leading to infertility issues linked to altered protein interactions .

- Peptide Synthesis Optimization : A study reported an efficient acidolysis system for synthesizing Tyr(SO3Na)-containing peptides using Fmoc strategies. The findings highlighted the potential for developing new therapeutic peptides with specific biological activities .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C24H20NNaO8S |

| Molecular Weight | 505.48 g/mol |

| Purity | ≥ 99% (HPLC) |

| Role in Peptide Synthesis | Building block for sulfated peptides |

| Biological Significance | Modulates protein interactions and signaling pathways |

Eigenschaften

CAS-Nummer |

106864-37-3 |

|---|---|

Molekularformel |

C24H20NNaO8S |

Molekulargewicht |

505.5 g/mol |

IUPAC-Name |

sodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoate |

InChI |

InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1/t22-;/m0./s1 |

InChI-Schlüssel |

WSZCHQPWBPMXJT-FTBISJDPSA-M |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+] |

Isomerische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.